molecular formula C6H10N2O2 B12911116 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide CAS No. 95906-81-3

2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide

Cat. No.: B12911116
CAS No.: 95906-81-3
M. Wt: 142.16 g/mol
InChI Key: XNMCUESAENJEKV-UHFFFAOYSA-N
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Description

2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide is a chemical compound with the molecular formula C6H10N2O2 It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with chloroacetamide under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the pyrrole nitrogen, forming the desired product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyrrole: A precursor in the synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide.

    N-(3,4-Dihydro-2H-pyrrol-5-yl)acetamide: A structurally similar compound with potential similar applications.

    2-(3,4-Dihydro-2H-pyrrol-5-yl)ethanol: Another related compound with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which combines a pyrrole ring with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

95906-81-3

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yloxy)acetamide

InChI

InChI=1S/C6H10N2O2/c7-5(9)4-10-6-2-1-3-8-6/h1-4H2,(H2,7,9)

InChI Key

XNMCUESAENJEKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)OCC(=O)N

Origin of Product

United States

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